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Compound of Interest

Compound Name: 3-Buten-2-OL

Cat. No.: B146109 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Buten-2-ol (CAS No:

598-32-3), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for

researchers, scientists, and professionals in drug development.

Spectroscopic Data
The spectroscopic data provides a detailed fingerprint of the molecular structure of 3-Buten-2-
ol (C4H8O, Molecular Weight: 72.11 g/mol ).[1][2][3]

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of 3-Buten-2-ol exhibits distinct signals corresponding to the

different hydrogen environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Buten-2-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.90
ddd (quartet of

doublets)
1H H-3 (-CH=CH₂)

~5.21 d 1H H-4 (trans, =CH₂)

~5.07 d 1H H-4 (cis, =CH₂)

~4.29 quintet 1H H-2 (-CH(OH)-)

~2.06 s (broad) 1H -OH

~1.27 d 3H H-1 (-CH₃)

Data sourced from various spectral databases and literature. The OH proton signal is often

broad and may not show coupling.[4][5]

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Buten-2-ol

Chemical Shift (δ) ppm Carbon Assignment

~141.0 C-3 (=CH-)

~114.0 C-4 (=CH₂)

~69.0 C-2 (-CH(OH)-)

~23.0 C-1 (-CH₃)

Data sourced from spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Buten-2-ol shows characteristic absorptions for the hydroxyl and alkene groups.
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[6]

Table 3: Key IR Absorptions for 3-Buten-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

2980-2850 Medium-Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

1260-1050 Strong C-O stretch

Characteristic absorption ranges for alcohols and alkenes confirm the structure.[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-Buten-2-ol shows a molecular

ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Buten-2-ol

m/z Relative Intensity Assignment

72 Low [M]⁺ (Molecular Ion)

57 High [M - CH₃]⁺

45 High [CH₃CHOH]⁺ (α-cleavage)

43 High [C₃H₃]⁺ or [CH₃CO]⁺

27 Medium [C₂H₃]⁺

The fragmentation is characterized by α-cleavage and loss of water, which are typical for

alcohols.[1][9][10][11] The base peak is often observed at m/z 45.[9]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alcoholsir.shtml
https://www.benchchem.com/product/b146109?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/alcoholsir.shtml
https://www.chemicalbook.com/SpectrumEN_598-32-3_IR1.htm
https://personal.utdallas.edu/~scortes/ochem/OChem_Lab1/recit_notes/ir_presentation.pdf
https://www.benchchem.com/product/b146109?utm_src=pdf-body
https://www.benchchem.com/product/b146109?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-ol
https://www.chemistrysteps.com/mass-spectrometry-of-alcohols/
https://chem.libretexts.org/Courses/Sonoma_State_University/SSU_Chem_335A/Material_for_Exam_3/Unit_17%3A_Alcohols_and_Phenols/17.11_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.chemistrysteps.com/mass-spectrometry-of-alcohols/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for acquiring the spectroscopic data for 3-Buten-2-ol.

Sample Preparation:

For ¹H NMR, dissolve 5-20 mg of 3-Buten-2-ol in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[12]

For ¹³C NMR, a higher concentration (20-50 mg) may be required.[12]

Ensure the solution is homogeneous by gentle vortexing.[12]

Instrument Setup:

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C).[13]

Data Acquisition:

The sample tube is placed in the spectrometer's magnet.[13]

The magnetic field is "locked" using the deuterium signal from the solvent.

The magnetic field homogeneity is optimized by "shimming."

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID)

is recorded.

For quantitative ¹³C NMR, a sufficient relaxation delay between pulses is necessary. DEPT

experiments can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).[14][15]

Data Processing:

The FID is converted to a spectrum using a Fourier transform.

The spectrum is phased, baseline corrected, and referenced (e.g., to residual solvent

signal or an internal standard like TMS).

Sample Preparation:
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For a liquid sample like 3-Buten-2-ol, the spectrum can be obtained neat (as a thin liquid

film).[6]

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is

placed directly on the ATR crystal.[16]

Instrument Setup:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[17]

Data Acquisition:

The sample is placed in the path of the IR beam.

The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[17]

The detector measures the amount of light transmitted through the sample at each

wavenumber.

Data Processing:

The sample spectrum is ratioed against the background spectrum to generate a

transmittance or absorbance spectrum.[17]

Sample Introduction:

For a volatile liquid like 3-Buten-2-ol, Gas Chromatography-Mass Spectrometry (GC-MS)

is a common method. The sample is injected into a gas chromatograph to separate it from

any impurities before it enters the mass spectrometer.

Ionization:

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV for Electron Ionization - EI). This process creates a positively charged

molecular ion and fragment ions.[18]

Mass Analysis:
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The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier detects the ions, and the signal is amplified.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 3-Buten-2-ol.
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Caption: Workflow of 3-Buten-2-ol structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

